molecular formula C13H19N3O B6416991 (1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea CAS No. 496777-86-7

(1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea

Cat. No.: B6416991
CAS No.: 496777-86-7
M. Wt: 233.31 g/mol
InChI Key: MCXSTNNYTDQGHX-SDNWHVSQSA-N
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Description

(1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea is an organic compound with a unique structure that includes a diethylamino group, an ethylidene group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea typically involves the reaction of diethylamine with an appropriate aldehyde or ketone to form the diethylaminoethylidene intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

(1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the phenylurea moiety may contribute to its binding affinity and specificity. The compound’s effects are mediated through these interactions, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-[(1E)-1-(diethylamino)ethylidene]-P-methylphosphonamidic fluoride: This compound shares a similar diethylaminoethylidene structure but differs in its phosphonamidic fluoride group.

    Ethylenediamine: Although structurally different, ethylenediamine is another compound with diethylamino functionality.

Uniqueness

(1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea is unique due to its combination of diethylamino, ethylidene, and phenylurea groups, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-4-16(5-2)11(3)14-13(17)15-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,15,17)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXSTNNYTDQGHX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NC(=O)NC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/C(=O)NC1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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